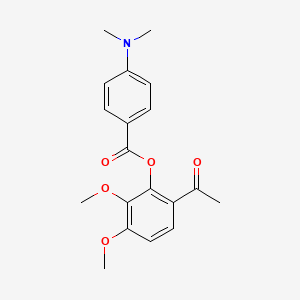
(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate typically involves esterification reactions. One common method is the reaction of 4-(Dimethylamino)benzoic acid with 6-Acetyl-2,3-dimethoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-(Dimethylamino)benzoic acid and 6-Acetyl-2,3-dimethoxybenzoic acid.
Reduction: Formation of 4-(Dimethylamino)benzyl alcohol and 6-Acetyl-2,3-dimethoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学研究应用
(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in neurology research.
Industry: In the development of new materials and chemical processes
作用机制
The mechanism of action of (6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects in neurological disorders .
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)benzoic acid methyl ester
- 4-(Dimethylamino)benzoic acid octyl ester
- 4-(Dimethylamino)benzoic acid ethyl ester
Uniqueness
(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate is unique due to its specific ester linkage and the presence of both dimethylamino and acetyl groups.
生物活性
(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an acetyl group and two methoxy groups on the aromatic ring, contributing to its unique reactivity and biological profile.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including HeLa and FaDu cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through pathways involving caspase activation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.99 | Apoptosis induction |
| FaDu | 7.45 | Cell cycle arrest |
These findings suggest that the compound may serve as a potential lead in cancer therapy development.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In a rat model of adjuvant arthritis, it was shown to significantly reduce inflammation markers such as TNF-alpha and IL-6 levels. The bioassay results indicated an IC50 value for inflammation inhibition at approximately 17 nM, highlighting its potency.
3. Neuroprotective Properties
Neuroprotective effects were observed in studies evaluating the compound's ability to protect neuronal cells from oxidative stress-induced damage. The compound demonstrated a reduction in reactive oxygen species (ROS) production and improved cell viability in neuronal cultures exposed to neurotoxic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis through the activation of caspase enzymes.
- Inhibition of Pro-inflammatory Cytokines : Suppression of TNF-alpha and IL-6 production.
- Antioxidant Activity : Reduction in oxidative stress markers through ROS scavenging.
Case Studies
- Cancer Treatment : A study involving mice implanted with FaDu tumors showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
- Neuroprotection : In a model of Alzheimer's disease, the compound was administered to transgenic mice exhibiting cognitive decline. Results indicated improved performance in cognitive tests alongside reduced amyloid-beta plaque accumulation.
属性
IUPAC Name |
(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12(21)15-10-11-16(23-4)18(24-5)17(15)25-19(22)13-6-8-14(9-7-13)20(2)3/h6-11H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAMOVUCTDWATB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)OC(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













